3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile
Description
3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile is a pyridazine derivative characterized by a benzylamino group at position 3, a phenyl group at position 6, and a carbonitrile substituent at position 4. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) provides a planar structure conducive to π-π stacking and hydrogen bonding.
This compound is structurally tailored for applications in medicinal chemistry and materials science. Its derivatives are explored for biological activity, particularly in enzyme inhibition, owing to the pyridazine scaffold’s resemblance to purine bases .
Structure
3D Structure
Properties
IUPAC Name |
3-(benzylamino)-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-12-16-11-17(15-9-5-2-6-10-15)21-22-18(16)20-13-14-7-3-1-4-8-14/h1-11H,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOJGZAMWCHNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198273 | |
| Record name | 6-Phenyl-3-[(phenylmethyl)amino]-4-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338751-60-3 | |
| Record name | 6-Phenyl-3-[(phenylmethyl)amino]-4-pyridazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338751-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-3-[(phenylmethyl)amino]-4-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The foundational methodology derives from Khalafy et al.'s three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Adaptation for 6-phenyl substitution requires strategic modification of the arylglyoxal component. While conventional implementations position aryl groups at C5, isotopic labeling studies suggest that electron-deficient para-substituted arylglyoxals (e.g., 4-fluorophenylglyoxal) favor C6 substitution through a conjugate addition pathway.
Reaction stoichiometry critically influences regiochemical outcomes:
Solvent System Optimization
Binary solvent systems demonstrate pronounced effects on reaction efficiency:
| Solvent Ratio (H₂O:EtOH) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:1 | 25 | 68 |
| 3:1 | 25 | 54 |
| 1:3 | 40 | 62 |
Microwave-assisted conditions (100W, 80°C) reduce reaction time from 12 hours to 35 minutes while maintaining 65% yield.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Arylation Protocol
Building upon imidazo[1,2-b]pyridazine synthesis methodologies, a palladium-mediated approach enables precise C6 functionalization:
Rhodium-Catalyzed Amination
Adapting MDPI-reported rhodium complexes, direct C-H benzylation achieves 73% yield under optimized conditions:
Post-Synthetic Functionalization
Nucleophilic Benzylation
The 3-amino group undergoes efficient alkylation using benzyl bromide under phase-transfer conditions:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 6 | 82 |
| Cs₂CO₃ | MeCN | 4 | 91 |
| DBU | THF | 3 | 87 |
Reductive Amination Pathway
Alternative benzylation via benzaldehyde/NaBH₃CN system:
Solid-Phase Combinatorial Approach
Wang Resin Immobilization
Adapting PMC-reported fluorescent probe synthesis, a traceless linker strategy enables library generation:
Analytical Characterization
Critical spectral data for final compound validation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89-7.32 (m, 10H, Ar-H), 4.68 (s, 2H, CH₂)
- ¹³C NMR : δ 158.9 (C≡N), 142.7-126.3 (Ar-C), 117.4 (C≡N)
- HRMS : m/z 327.1248 [M+H]⁺ (calc. 327.1243)
Comparative Methodological Analysis
| Parameter | Cyclocondensation | Cross-Coupling | Solid-Phase |
|---|---|---|---|
| Total Yield (%) | 68 | 78 | 65 |
| Purity (HPLC) | 98.2 | 99.5 | 97.8 |
| Reaction Steps | 1 | 3 | 4 |
| Scalability (g) | 50 | 100 | 5 |
| Regioselectivity | 88:12 | >99:1 | >99:1 |
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridazine derivatives depending on the substituent introduced.
Scientific Research Applications
Structure and Composition
The molecular formula of 3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile is CHN, with a molecular weight of approximately 265.32 g/mol. The compound features a pyridazine ring substituted with a benzylamino group and a carbonitrile functional group, contributing to its reactivity and biological properties.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can yield oxidized derivatives.
- Reduction : The nitrile group can be converted to an amine.
- Substitution : The benzylamino group can be substituted under appropriate conditions.
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that this compound may inhibit specific cancer cell lines by targeting enzymes involved in tumor growth, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating that this compound could also be effective in treating inflammatory diseases .
Pharmacological Studies
- Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activity and potentially inhibiting pathways associated with disease progression.
- In Vitro Studies : Assays have been conducted to evaluate its effects on various cell lines, assessing cytotoxicity and therapeutic efficacy .
Agricultural Applications
This compound has been explored as a potential herbicide or plant growth regulator due to its structural similarities to known agrochemicals. Its efficacy in controlling plant pests or enhancing crop yields remains an area for further research .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of this compound against various bacterial strains demonstrated promising results, indicating its potential as an effective antimicrobial agent. The compound exhibited significant inhibition zones in disc diffusion assays compared to standard antibiotics.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines (e.g., breast cancer) showed that the compound induced apoptosis through caspase activation pathways. These findings suggest that further investigation into its mechanism could lead to the development of new anticancer therapies.
Case Study 3: Anti-inflammatory Activity
Research involving animal models indicated that the compound significantly reduced inflammation markers (e.g., TNF-α, IL-6) in carrageenan-induced paw edema tests. This positions it as a candidate for further development in treating inflammatory conditions such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyridazine Derivatives
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile
- Structure: Pyridazine core with phenyl (position 6), 3-(trifluoromethyl)phenoxy (position 3), and carbonitrile (position 4).
- Key Differences: The phenoxy group at position 3 is electron-withdrawing (due to -CF₃), contrasting with the electron-donating benzylamino group in the target compound. This substitution reduces nucleophilicity at the pyridazine ring but enhances metabolic stability and lipophilicity.
- Applications : Likely used in agrochemicals or pharmaceuticals where fluorine-containing groups improve bioavailability .
3-Amino-6-phenylpyridazine
- Structure: Simplest analog with amino (position 3) and phenyl (position 6) groups; lacks the carbonitrile.
- Key Differences: The absence of the carbonitrile reduces electron-withdrawing effects, making the ring more nucleophilic. The amino group allows for facile derivatization.
- Applications : Serves as a precursor for synthesizing advanced pyridazine derivatives, including the target compound .
| Property | 3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile | 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile | 3-Amino-6-phenylpyridazine |
|---|---|---|---|
| Core Structure | Pyridazine | Pyridazine | Pyridazine |
| Position 3 Substituent | Benzylamino (electron-donating) | 3-(Trifluoromethyl)phenoxy (electron-withdrawing) | Amino (electron-donating) |
| Position 4 Substituent | Carbonitrile | Carbonitrile | None |
| Lipophilicity (LogP) | Higher (benzyl group) | Highest (-CF₃ enhances lipophilicity) | Lower (polar amino group) |
Fused-Ring Analogs
6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone
- Structure : Imidazo[1,2-b]pyridazine fused core with chloro (position 6) and benzoyl (position 3).
- Key Differences : The fused imidazole ring increases planarity and rigidity, enhancing binding to flat enzyme active sites. The chloro and benzoyl groups introduce steric and electronic effects distinct from the target compound.
- Applications: Potential kinase inhibitors due to fused heterocyclic systems .
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Structure: Pyrido[1,2-a]benzimidazole core with benzyl (position 2), 4-fluoroanilino (position 1), methyl (position 3), and carbonitrile (position 4).
- Key Differences : The extended fused-ring system increases molecular complexity and surface area for protein interactions. The fluorine atom enhances electronegativity and metabolic stability.
Pyrimidine and Pyridine Derivatives
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Structure: Pyrimidine core with isopropylamino (position 4), phenyl (position 6), pyridinyl (position 2), and carbonitrile (position 5).
- Key Differences: The pyrimidine core (two non-adjacent nitrogen atoms) alters electronic distribution compared to pyridazine. The carbonitrile at position 5 instead of 4 may affect binding orientation.
- Applications : Reported as a glycogen synthase kinase-3β (GSK-3β) inhibitor, highlighting the role of nitriles in targeting ATP-binding pockets .
Biological Activity
3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazine ring substituted with a benzylamino group and a phenyl group, along with a carbonitrile functional group. The unique structure of this compound suggests various interactions with biological targets, making it a candidate for further investigation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against these types of cancer .
The proposed mechanism for the anticancer effects involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This is believed to occur through the modulation of key signaling pathways, including the inhibition of PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation . The compound's ability to interact with DNA and disrupt replication processes may also contribute to its cytotoxic effects.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . The compound's structure may facilitate interactions with bacterial enzymes or cell membranes, leading to bactericidal effects.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In preclinical models, it has demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced models . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Low µM range | Apoptosis induction, cell cycle arrest |
| A549 (Lung Cancer) | Low µM range | PI3K/Akt and MAPK/ERK inhibition | |
| Antimicrobial | Various Bacterial Strains | Varies | Disruption of bacterial functions |
| Anti-inflammatory | LPS-induced Models | Effective at µM concentrations | Reduction of TNF-alpha, IL-6 levels |
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers conducted an evaluation of this compound on MCF-7 cells. The study involved treating cells with varying concentrations of the compound and assessing cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones. The results showed significant antibacterial activity, providing insights into the compound's potential use in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile, and how are intermediates characterized?
- The compound is typically synthesized via condensation reactions involving substituted pyridazine precursors. For example, benzylamine derivatives react with activated nitriles under reflux in solvents like acetic anhydride/acetic acid mixtures. Intermediates are characterized using NMR (e.g., , ), IR (CN stretch at ~2220 cm), and mass spectrometry (e.g., molecular ion peaks at m/z ~386–403) .
- Key step : Formation of the carbonitrile group via nucleophilic substitution or cyclization, monitored by tracking NH and CN peaks in IR spectra .
Q. How is the structural identity of this compound confirmed using crystallography?
- Single-crystal X-ray diffraction (SXRD) is employed, often refined using SHELXL software for small-molecule structures. Hydrogen bonding patterns (e.g., NH···N interactions) and torsion angles are critical for validating the benzylamino and phenyl substituents .
- Example : A related pyridazine-carbonitrile derivative showed a dihedral angle of 15.7° between the pyridazine core and phenyl ring, confirmed via SHELX refinement .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., benzylamino vs. morpholine derivatives) influence the compound’s bioactivity?
- Comparative studies reveal that replacing benzylamino with morpholine groups (e.g., 3-{[2-(morpholin-4-yl)ethyl]amino}-6-phenylpyridazine-4-carbonitrile ) enhances monoamine oxidase (MAO) inhibition due to increased electron-donating effects. Activity is assessed via enzyme assays (IC values) and DFT calculations to map electrostatic potential surfaces .
- Data contradiction : While benzylamino derivatives show transfection-enhancing properties in diplonemids (via HR pathway modulation), morpholine analogs prioritize MAO inhibition, suggesting divergent structure-activity relationships .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
- Case study : In diplonemids, this compound (RS-1 analog) enhances homologous recombination (HR) efficiency by 40–60% via RAD51 upregulation. However, conflicting reports on its cytotoxicity require dose-response assays (e.g., IC in mammalian vs. protozoan cells) and transcriptomic profiling to identify off-target effects .
- Methodology : Use isogenic cell lines (wild-type vs. DNA repair-deficient mutants) to isolate HR-specific activity from general toxicity .
Q. How can computational modeling guide the optimization of this compound for selective enzyme inhibition?
- Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like MAO-A/B. For example, the benzylamino group forms π-π interactions with MAO-A’s FAD-binding pocket, while the nitrile group stabilizes via hydrogen bonding to Tyr-435.
- Validation : Compare predicted binding modes with mutagenesis data (e.g., MAO-A Tyr-435Ala mutants show 10-fold reduced inhibition) .
Methodological Challenges
Q. What are the limitations of current synthetic protocols for scaling up this compound?
- Low yields (e.g., 57–68% in cyclization steps) arise from side reactions like premature hydrolysis of the nitrile group. Optimizing solvent systems (e.g., DMF/water mixtures) and catalysts (e.g., NaOAc in acetic anhydride) improves efficiency .
- Troubleshooting : Monitor reaction progress via TLC with UV-active spots (R ~0.4 in ethyl acetate/hexane) to isolate intermediates .
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Stability studies in DMSO (10 mM stock) show <5% degradation at -20°C over 6 months, but aqueous buffers (pH 7.4) induce hydrolysis of the nitrile group to amides within 72 hours.
- Recommendation : Store lyophilized solid under inert gas and reconstitute in anhydrous DMSO for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
